methyl 2-propan-2-yl-3,4-dihydro-1H-isoquinoline-6-carboxylate
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Overview
Description
Methyl 2-propan-2-yl-3,4-dihydro-1H-isoquinoline-6-carboxylate: is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-propan-2-yl-3,4-dihydro-1H-isoquinoline-6-carboxylate typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Biltz synthesis, which involves the cyclization of ortho-aminobenzaldehydes with ketones in the presence of a strong acid.
Functional Group Modifications:
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-propan-2-yl-3,4-dihydro-1H-isoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its dihydro-isoquinoline form.
Substitution: Substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro-isoquinoline derivatives.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive compound with various biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of methyl 2-propan-2-yl-3,4-dihydro-1H-isoquinoline-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism and molecular targets.
Comparison with Similar Compounds
Isoquinoline: The parent compound, isoquinoline, is structurally similar but lacks the propan-2-yl and carboxylate groups.
Quinoline: Another structurally related compound, quinoline, differs in the position of nitrogen in the ring.
Dihydroisoquinoline: This compound is a reduced form of isoquinoline, lacking the double bond in the ring.
Uniqueness: Methyl 2-propan-2-yl-3,4-dihydro-1H-isoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15-7-6-11-8-12(14(16)17-3)4-5-13(11)9-15/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
QPIBARZZSQAYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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